N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-5-13-7-10(15-8)12(17)16-9-3-4-11(18-2)14-6-9/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFJELPUUWWZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through the methoxylation of pyridine-3-amine.
Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized by methylation of pyrazine-2-carboxylic acid.
Coupling Reaction: The final step involves coupling the pyridine and pyrazine intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxypyridin-3-yl)-6-methylpyrazine-2-carboxamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic electronic materials due to its heterocyclic structure.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
NMR Chemical Shifts (Selected Protons)
Biological Activity
N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- IUPAC Name : this compound
The compound's structure suggests potential interactions with biological targets, particularly in the context of neuroprotection, anti-inflammatory responses, and anticancer activities.
1. Neuroprotective Effects
Research indicates that derivatives of pyrazine, including this compound, exhibit neuroprotective properties. A study highlighted that pyrazine-modified compounds can enhance cellular resistance to oxidative stress in neuronal cells, suggesting their potential application in neurodegenerative diseases. For instance, compounds similar to this compound showed EC values indicating significant protective effects against oxidative damage in human neuroblastoma cell lines (Zhang et al., 2023) .
2. Anticancer Activity
The compound has demonstrated promising anticancer activity across various cancer cell lines. Notably, it has been reported to inhibit cell proliferation in A549 (lung cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer) cell lines with IC values ranging from 0.93 to 7.29 μM . Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and modulate key signaling pathways involved in cancer progression .
3. Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. Studies have shown that related pyrazine derivatives can reduce the production of pro-inflammatory cytokines and inhibit nitric oxide overproduction in macrophage models . This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies have indicated that pyrazine derivatives may act as inhibitors of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Modulation of Apoptotic Pathways : The compound appears to influence mitochondrial function, leading to altered expression of apoptosis-related proteins such as Bcl-2 and Bax, thereby promoting apoptosis in cancer cells .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
